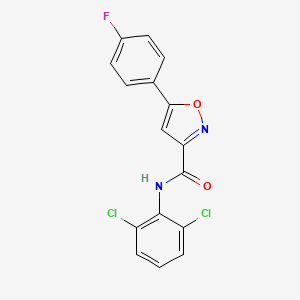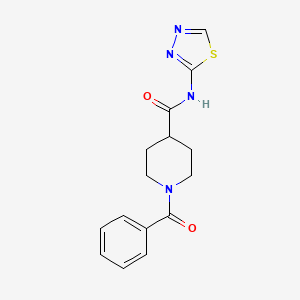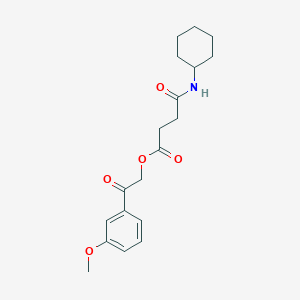
N-(2,6-dichlorophenyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide
Descripción general
Descripción
N-(2,6-dichlorophenyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide, commonly known as DFN-15, is a chemical compound that belongs to the isoxazolecarboxamide class. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
DFN-15 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neuronal damage.
Mecanismo De Acción
DFN-15 exerts its therapeutic effects through the modulation of various signaling pathways in the body. It has been found to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as AKT and mTOR. It also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB, a transcription factor involved in inflammation. Additionally, DFN-15 has been found to activate the Nrf2 pathway, which plays a crucial role in protecting against oxidative stress and neuronal damage.
Biochemical and Physiological Effects:
DFN-15 has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit cancer cell growth and proliferation, reduce inflammation, and protect against neuronal damage. Additionally, DFN-15 has been found to have antioxidant properties, which help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DFN-15 in lab experiments are its potential therapeutic applications in various diseases, its ability to modulate multiple signaling pathways, and its antioxidant properties. However, the limitations of using DFN-15 in lab experiments are its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on DFN-15. Firstly, further studies are needed to elucidate the exact mechanism of action of DFN-15 in various diseases. Secondly, the development of more efficient synthesis methods for DFN-15 is needed to increase its availability for research purposes. Finally, the potential toxicity of DFN-15 at high concentrations needs to be further investigated to ensure its safety for therapeutic use.
Conclusion:
In conclusion, DFN-15 is a promising chemical compound with potential therapeutic applications in various diseases. Its ability to modulate multiple signaling pathways, reduce inflammation, and protect against neuronal damage makes it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and potential toxicity at high concentrations.
Propiedades
IUPAC Name |
N-(2,6-dichlorophenyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O2/c17-11-2-1-3-12(18)15(11)20-16(22)13-8-14(23-21-13)9-4-6-10(19)7-5-9/h1-8H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQOYTHAODEHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-benzodioxol-5-yloxy)-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B4846333.png)
![4-[4-(1-piperidinylmethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4846341.png)
![2-[(2-chloro-6-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4846346.png)
![N-(4-acetylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4846353.png)


![N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B4846361.png)
![4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4846364.png)
![2-[1-benzyl-4-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4846379.png)
![N-{[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4846394.png)

![5-{[(4-fluorobenzyl)thio]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4846406.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4846424.png)
